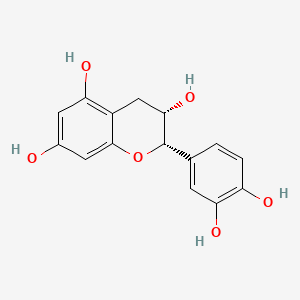(+)-Epicatechin is a natural product found in Rosa laevigata, Pavetta owariensis, and other organisms with data available.
(+)-Epicatechin
CAS No.: 35323-91-2
Cat. No.: VC1572706
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35323-91-2 |
|---|---|
| Molecular Formula | C15H14O6 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | (2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
| Standard InChI | InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1 |
| Standard InChI Key | PFTAWBLQPZVEMU-ZFWWWQNUSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
| SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
| Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
| Melting Point | 235 - 237 °C |
Introduction
(+)-Epicatechin is a flavonoid compound, specifically a type of catechin, found in various plant-based foods such as cocoa, tea, and certain fruits. It is known for its antioxidant properties and potential health benefits, including cardiovascular health improvements and muscle strength enhancement.
Muscle Strength and Atrophy
(+)-Epicatechin has been studied for its potential in improving muscle strength and combating muscular atrophy. It is believed to enhance muscle performance by stimulating signaling pathways involved in protein synthesis and mitochondrial biogenesis . Studies have shown that it can increase follistatin levels (a protein that inhibits myostatin, a muscle growth inhibitor) and decrease myostatin levels, leading to improved muscle strength .
Clinical Trials and Studies
Several studies have investigated the effects of (+)-epicatechin supplementation on muscle strength and atrophy:
-
Mafi et al., 2019: This study involved 62 male participants with sarcopenia who received resistance training and (+)-epicatechin supplementation. Results showed significant improvements in muscle strength and follistatin levels, with reduced myostatin levels .
-
McDonald et al., 2021: A non-randomized clinical trial involving seven participants demonstrated that (+)-epicatechin increased follistatin and muscle markers like MyoD and myogenin, while decreasing myostatin .
-
Qureshi et al., 2021: In a study focusing on patients with Friedreich’s ataxia, (+)-epicatechin supplementation increased follistatin levels but did not significantly alter myostatin levels .
Mechanisms of Action
(+)-Epicatechin is believed to exert its effects through several mechanisms:
-
Antioxidant Activity: It acts as a free radical scavenger, reducing oxidative stress in cells .
-
Metal Ion Chelation: It can chelate metal ions, potentially protecting against metal-induced toxicity .
-
Muscle Signaling Pathways: It may stimulate pathways like AKT/mTOR, enhancing protein synthesis and muscle growth .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume